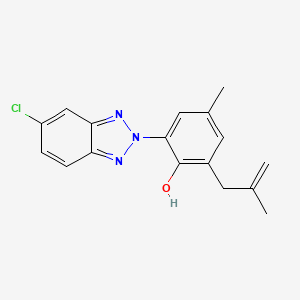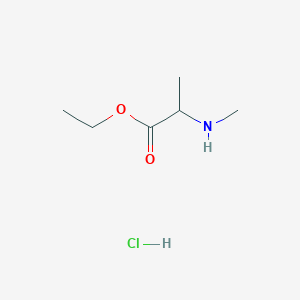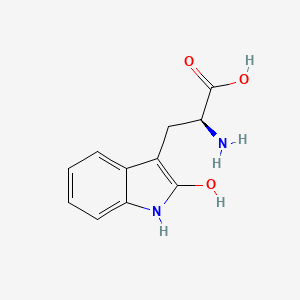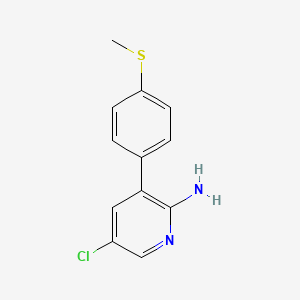
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide
Vue d'ensemble
Description
“N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide” is a chemical compound that is part of a class of compounds known as 1,3-thiazolidin-4-ones . These compounds are widely known due to their biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction was found to be optimal in water and conformed to the green chemistry principles .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the compound can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is nearly quantitative and conforms to the green chemistry principles .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 170-174°C . Its molecular weight is 252.32 .Mécanisme D'action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound's antioxidant effects are thought to be due to its ability to scavenge free radicals and reduce oxidative stress. Finally, this compound's anticancer effects are believed to be due to its ability to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-inflammatory effects in animal models of inflammation and reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide in lab experiments is its versatility. This compound can be used in a variety of assays to study its anti-inflammatory, antioxidant, and anticancer properties. Another advantage is its stability, which allows for long-term storage and ease of handling. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide. One area of interest is its potential use in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the prevention and treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-14-11-23-17(22)19(14)18-16(21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOSJEINFGLFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)
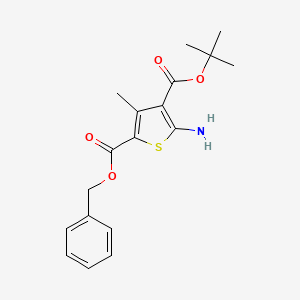
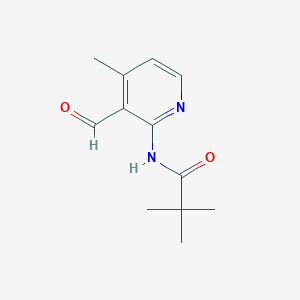
![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)

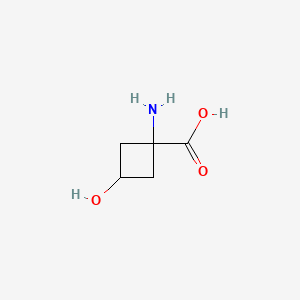
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)
![3-(Methoxymethoxy)-4-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene-2-carbaldehyde](/img/structure/B3252413.png)
